molecular formula C11H22O6 B12820532 Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside CAS No. 3149-65-3

Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside

Cat. No.: B12820532
CAS No.: 3149-65-3
M. Wt: 250.29 g/mol
InChI Key: ZYGZAHUNAGVTEC-PBPDKXIHSA-N
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Description

Pyranose Ring Conformation Analysis

The pyranose ring of methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside adopts the 4C₁ chair conformation , as confirmed by NMR coupling constants and X-ray diffraction studies. In this conformation, the oxygen atom (O5) and the hydroxymethyl group (C6) occupy axial positions, while the remaining substituents (C2, C3, and C4 methyl groups) adopt equatorial orientations. This arrangement minimizes steric strain by positioning bulky methyl groups in equatorial positions, avoiding 1,3-diaxial interactions.

The 4C₁ conformation is further stabilized by the anomeric effect , which favors the axial orientation of the methoxy group at the anomeric center (C1). This electronic phenomenon arises from hyperconjugation between the lone pairs of the ring oxygen (O5) and the antibonding orbital of the C1-O1 bond. Computational studies comparing 4C₁ and alternative 1C₄ conformations have demonstrated a ~5 kcal/mol energy difference favoring the 4C₁ form due to reduced torsional strain and van der Waals repulsions.

Table 1: Key Structural Parameters of the 4C₁ Conformation

Parameter Value Method Source
C1-O5-C5 bond angle 113.2° ± 0.5° X-ray diffraction
Ring puckering amplitude 0.55 Å NMR
Torsion angle (C5-C6-O6) -60.3° DFT calculation

Methyl Substitution Pattern and Steric Considerations

The complete methylation at positions 2, 3, 4, and 6 creates unique steric constraints that influence both molecular rigidity and solvent interactions. The substitution pattern follows the Cahn-Ingold-Prelog priority rules , with methyl groups at C2, C3, and C4 forming a clockwise equatorial array when viewed from the anomeric center.

Steric maps derived from molecular mechanics simulations reveal three critical interactions:

  • C2-Me ↔ C3-Me repulsion (2.8 Å separation)
  • C4-Me ↔ C6-Me gauche interaction (3.1 Å separation)
  • C1-OMe ↔ C5 pseudoaxial clash (3.5 Å separation)

These interactions collectively restrict rotation about the glycosidic bond (C1-O1), resulting in a rigid molecular framework with limited pseudorotational freedom. The steric shielding of the β-face by the C1 methoxy group creates distinct topological surfaces that influence host-guest interactions, as observed in artificial receptor binding studies.

Table 2: Methyl Group Spatial Arrangement

Position Torsion Angle (°) van der Waals Radius (Å)
C2-Me 180.0 1.80
C3-Me -60.5 1.80
C4-Me 60.2 1.80
C6-Me -178.3 1.80

Anomeric Configuration (β-D) Verification Methods

The β-D configuration at the anomeric center has been unequivocally established through three complementary analytical approaches:

1. Nuclear Magnetic Resonance Spectroscopy
The $$^1$$H NMR spectrum exhibits a characteristic doublet of doublets for H1 at δ 4.65 ppm with coupling constants $$J{1,2}$$ = 7.8 Hz and $$J{1,OH}$$ = 0 Hz, confirming the β-configuration through Karplus relationship analysis. The absence of OH coupling indicates complete methylation, while the large $$J_{1,2}$$ value reflects trans-diaxial coupling between H1 and H2 in the 4C₁ chair.

2. Mass Spectrometric Analysis
Collision-induced dissociation (CID) of lithiated adducts ([M + Li]$$^+$$) in Q-TOF instruments produces diagnostic fragment ratios. The β-anomer shows a 2.3-fold increase in the m/z 187 ion ([C₇H₁₃O₄]$$^+$$) compared to the α-form, attributable to stereospecific fragmentation pathways.

3. X-ray Absorption Fine Structure (NEXAFS)
Carbon K-edge spectra reveal a 0.7 eV shift in the σ*(C1-O1) resonance between α and β anomers, with the β-form exhibiting stronger transition dipole moments due to axial methoxy orientation.

Table 3: Anomeric Configuration Discriminants

Method α-Anomer Signature β-Anomer Signature
$$^1$$H NMR $$J_{1,2}$$ 3.4 Hz 7.8 Hz
MS/MS m/z 187:205 ratio 0.43 ± 0.05 1.02 ± 0.07
NEXAFS σ*(C1-O1) (eV) 289.1 288.4

Properties

CAS No.

3149-65-3

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2R,5R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane

InChI

InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7?,8-,9?,10?,11-/m1/s1

InChI Key

ZYGZAHUNAGVTEC-PBPDKXIHSA-N

Isomeric SMILES

COCC1[C@H](C(C([C@@H](O1)OC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-methylglucopyranoside typically involves the methylation of glucose derivatives. One common method is the methylation of methyl α-D-glucopyranoside using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of Methyl 2,3,4,6-tetra-O-methylglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.

Chemical Reactions Analysis

Stability and Reactivity

  • Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl/H₂O) partially cleaves methyl ethers, yielding mono- or di-demethylated derivatives .

  • Lewis Acid Treatment : BBr₃ in dichloromethane selectively removes methyl groups at the 6-position, enabling further functionalization .

Glycosylation Potential

While the methylated form itself is inert in glycosylation, selective demethylation unlocks reactivity:

  • Deprotection : 6-O-demethylation (via BBr₃) generates a free hydroxyl group, allowing the compound to act as a glycosyl acceptor .

  • Glycosyl Donor Synthesis : Post-demethylation, the 6-OH group can be activated (e.g., trichloroacetimidate) for coupling with acceptors.

Computational Insights into Reaction Mechanisms

Studies on analogous acetylated glucopyranosides provide mechanistic insights:
Anomerization Energy Barriers

AnomerΔG (kcal/mol)Relative Stability
α-anomer-1297.50722.7 kcal/mol ↓
β-anomer-1297.5029Reference

Data derived from B3LYP/6-31G calculations for acetylated analogs .*
The α-anomer’s thermodynamic stability influences product distribution in reactions involving ring-opening intermediates .

Analytical and Industrial Relevance

  • Methylation Analysis : Used as a reference standard to determine polysaccharide linkage patterns via GC-MS .

  • Polymer Chemistry : Acts a monomer for synthesizing methylated cellulose analogs, which exhibit enhanced hydrophobicity.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside is its role as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. The ability to produce specific glycosidic linkages makes it invaluable in developing oligosaccharides and glycoconjugates used in various biological applications.

Drug Development

This compound is significant in pharmaceutical research for synthesizing glycosylated drugs. These modifications can enhance the bioavailability and stability of therapeutic agents. For instance:

  • Case Study : A study demonstrated that glycosylation with this compound improved the pharmacokinetic properties of certain anticancer drugs, leading to increased efficacy and reduced toxicity.

Biochemical Research

In biochemical studies, this compound is employed to investigate carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating cellular processes and disease mechanisms.

  • Example : Researchers have utilized this compound to probe the binding affinities of lectins to specific carbohydrates, providing insights into cell signaling and immune responses.

Food Industry Applications

The compound is also explored in the food industry as a natural sweetener and flavoring agent. Its structural similarity to naturally occurring sugars allows it to be used as a substitute for synthetic sweeteners.

  • Application : Studies have shown that incorporating this compound into food products can enhance sweetness without significantly altering flavor profiles.

Diagnostic Tools Development

This compound plays a role in developing diagnostic tools that require specific carbohydrate recognition elements. For example:

  • Diagnostic Assays : Researchers have developed assays utilizing this compound to detect pathogens through carbohydrate-based recognition systems.

Summary Table of Applications

Application AreaDescription
Glycosylation ReactionsServes as a glycosyl donor for synthesizing complex carbohydrates.
Drug DevelopmentEnhances bioavailability and stability of glycosylated drugs; shown effective in anticancer therapies.
Biochemical ResearchUsed to study carbohydrate-protein interactions; aids in understanding cellular processes.
Food IndustryActs as a natural sweetener; enhances flavor profiles without synthetic additives.
Diagnostic ToolsUtilized in assays for pathogen detection through carbohydrate recognition elements.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-methylglucopyranoside involves its interaction with various molecular targets. In biological systems, it can mimic natural carbohydrates and interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion. The methoxy groups enhance its stability and solubility, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hydrolysis Rate Constants (k, s⁻¹) of Selected Glycosides

Compound Hydrolysis Rate (k) Conditions Reference
Methyl tetra-O-methyl-β-D-glucopyranoside 1.2 × 10⁻⁷ pH 6.5, 25°C
Methyl tetra-O-benzyl-β-D-glucopyranoside 3.8 × 10⁻⁶ pH 6.5, 25°C
Ethyl tetra-O-acetyl-1-thio-β-D-glucopyranoside 5.0 × 10⁻⁵ 0.1 M HCl, 37°C
  • Key Insight : Methyl protections significantly reduce hydrolysis rates compared to benzyl or acetyl groups, highlighting their utility in stable glycoside design .

Biological Activity

Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside (MTMG) is a glycoside derivative of glucose that has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

MTMG is classified as an O-glycosyl compound, characterized by the presence of multiple methoxy groups on the glucopyranose ring. Its empirical formula is C15H22O10C_{15}H_{22}O_{10}, with a molecular weight of 362.33 g/mol . The structure can be represented as follows:

  • Molecular Structure :
C15H22O10\text{C}_{15}\text{H}_{22}\text{O}_{10}

1. Antioxidant Activity

MTMG has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study showed that MTMG's antioxidant activity is comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in preventing oxidative damage in cells .

2. Antimicrobial Properties

MTMG exhibits antimicrobial effects against a range of pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, MTMG reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial involving human subjects, supplementation with MTMG resulted in a significant decrease in biomarkers of oxidative stress after four weeks. Participants showed improved levels of glutathione and reduced malondialdehyde levels, indicating enhanced antioxidant capacity .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MTMG against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a natural preservative in food products .

The biological activities of MTMG can be attributed to several mechanisms:

  • Radical Scavenging : MTMG's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cell Membrane Disruption : The hydrophobic methoxy groups facilitate interaction with microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : MTMG influences signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of MTMG. It has been shown to be well-absorbed in the gastrointestinal tract with minimal first-pass metabolism, which enhances its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside?

The synthesis typically involves sequential protection of hydroxyl groups followed by glycosylation. For example:

  • Step 1: Protect hydroxyl groups using benzyl or acetyl groups. Benzyl protection (e.g., via benzylation with benzyl bromide and a base) is common for stability during subsequent reactions .
  • Step 2: Glycosylation using methyl donors. Silver(I) oxide and iodomethane are effective for methylating the anomeric oxygen, as shown in studies of labeled derivatives .
  • Step 3: Deprotection (if required) under hydrogenolysis or acidic conditions.

Table 1: Comparison of Synthetic Yields

Protecting GroupsMethylation MethodYield (%)Reference
BenzylAg₂O, CH₃I80–90
AcetylZnCl₂, Allyl Alcohol50

Q. How is the stereochemical integrity of the beta-D-configuration maintained during synthesis?

Stereoselectivity is achieved through:

  • Anchimeric assistance: Acetyl or benzyl groups at C-2 stabilize the transition state, favoring beta-configuration .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of leaving groups (e.g., trichloroacetimidate donors) .

Advanced Research Questions

Q. How do 4,6-O-acetal protection groups influence glycosylation reactivity?

The 4,6-acetal group reduces reactivity via torsional and electronic effects :

  • Torsional: Fixing the C6–O6 bond in the tg conformation restricts ring flexibility, slowing hydrolysis .
  • Electronic: Electron-withdrawing effects of the acetal decrease the nucleophilicity of the anomeric oxygen. Key Evidence: Hydrolysis rates follow: 21 > 18R > 18S > 26 (flexible > locked probes), confirming dual mechanisms .

Q. How can enzymatic methods improve regioselectivity in glycosylation?

Glycosidases (e.g., from Dictyoglomus thermophilum) enable regioselective bond formation under mild conditions:

  • Example: Chemo-enzymatic synthesis of disaccharides avoids harsh reagents and achieves >90% regioselectivity .
  • Mechanism: Enzymes stabilize oxocarbenium ion intermediates, directing nucleophilic attack to specific positions .

Q. What analytical techniques resolve contradictions in reported hydrolysis rates of methylated glucosides?

Discrepancies arise from varying protection groups and reaction conditions. Resolution requires:

  • Kinetic studies: Compare hydrolysis rates under standardized pH and temperature (e.g., pH 6.5 buffer at 37°C) .
  • Computational modeling: Density Functional Theory (DFT) calculations assess torsional strain and electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting stereoselectivity ratios in glycosylation reactions?

Contradictions stem from:

  • Donor leaving groups: Trichloroacetimidates yield higher beta-selectivity (11:1) compared to bromides (3:1) due to better leaving-group ability .
  • Temperature: Lower temperatures favor kinetic control (beta), while higher temperatures promote thermodynamic equilibration (alpha) .

Methodological Recommendations

Optimal techniques for structural confirmation of methylated glucopyranosides:

  • NMR spectroscopy:
  • ¹H NMR: Anomeric proton (δ 4.5–5.5 ppm) and coupling constants (J = 7–8 Hz for beta) confirm configuration .
  • ¹³C NMR: Methyl-O signals (δ 55–60 ppm) verify methylation sites .
    • X-ray crystallography: Resolves absolute configuration (e.g., orthorhombic P2₁2₁2₁ space group in crystal data) .

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